molecular formula C18H15N3O5S B3011018 4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886910-72-1

4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3011018
CAS No.: 886910-72-1
M. Wt: 385.39
InChI Key: WIVWSIVBACLZGG-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it’s plausible that this compound may interact with a variety of cellular targets.

Mode of Action

Compounds with the 1,3,4-oxadiazole nucleus are known to interact with their targets in a variety of ways, depending on the specific biological activity . For instance, some oxadiazole derivatives exert their effects by inhibiting key enzymes, interacting with cellular receptors, or disrupting cellular processes .

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it’s likely that this compound may affect multiple pathways . For instance, it could potentially interfere with pathways involved in bacterial cell wall synthesis (for antibacterial activity), disrupt DNA replication (for antitumor activity), or modulate immune response pathways (for anti-inflammatory activity).

Pharmacokinetics

The 1,3,4-oxadiazole nucleus is known to be soluble in water , suggesting that this compound may have good bioavailability.

Result of Action

Based on the known biological activities of 1,3,4-oxadiazole derivatives, this compound could potentially exert a variety of effects at the molecular and cellular levels . For instance, it could potentially inhibit the growth of bacteria or tumor cells, modulate immune responses, or neutralize reactive oxygen species.

Properties

IUPAC Name

4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-11(22)12-3-5-13(6-4-12)16(23)19-18-21-20-17(26-18)14-7-9-15(10-8-14)27(2,24)25/h3-10H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWSIVBACLZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.